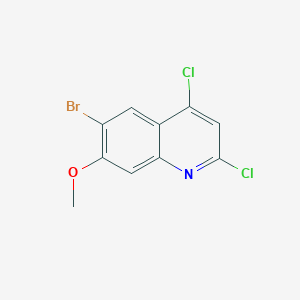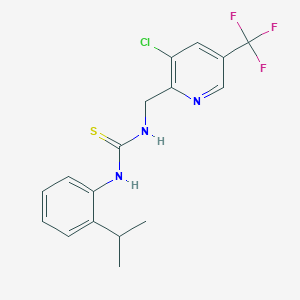
4-(Benzyloxy)-6-ethynylpyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-6-ethynylpyridin-2-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the 4-position, an ethynyl group at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions. This method typically involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Another approach involves the Sonogashira coupling reaction, where an ethynyl group is introduced to the pyridine ring. This reaction is typically carried out using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-6-ethynylpyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ethynyl group can be reduced to form an ethyl or ethylene derivative.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine-2-one derivatives, while reduction of the ethynyl group can produce ethyl-substituted pyridines.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-6-ethynylpyridin-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-6-ethynylpyridin-2-ol involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the ethynyl group can participate in π-π interactions with aromatic residues . The hydroxyl group can form hydrogen bonds with polar residues, enhancing the compound’s affinity for its target .
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the ethynyl and pyridine components.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of an ethynyl group and an aldehyde group instead of a hydroxyl group.
N-[4-(Benzyloxy)phenyl]glycinamide: Contains an amide group instead of the pyridine ring.
Uniqueness
4-(Benzyloxy)-6-ethynylpyridin-2-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for unique interactions and reactions that are not possible with similar compounds lacking this feature .
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
6-ethynyl-4-phenylmethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C14H11NO2/c1-2-12-8-13(9-14(16)15-12)17-10-11-6-4-3-5-7-11/h1,3-9H,10H2,(H,15,16) |
Clave InChI |
PAWNTUCWPVOIID-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=O)N1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)


![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)






![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)


